8-Quinolinesulfonic acid

Catalog No.
S703254
CAS No.
85-48-3
M.F
C9H7NO3S
M. Wt
209.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Quinolinesulfonic acid

CAS Number

85-48-3

Product Name

8-Quinolinesulfonic acid

IUPAC Name

quinoline-8-sulfonic acid

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H,(H,11,12,13)

InChI Key

SXVRECLPTCOMIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)N=CC=C2

The exact mass of the compound 8-Quinolinesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28840. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Quinolinesulfonic acid is a heterocyclic organic compound valued as a specialized intermediate in chemical synthesis. It integrates the metal-chelating quinoline core with a strongly acidic sulfonic acid group at the 8-position. This structure provides a distinct combination of high aqueous solubility, Brønsted acidity, and metal-coordinating capability, making it a functional component in applications ranging from analytical chemistry to materials synthesis and industrial formulations. Its primary procurement value lies in its use as a functional building block where this specific combination of properties is required.

Research Fit

Fasudil Impurity 15 reference standard for pharmaceutical QC
Aqueous metal-chelation workflows without organic co-solvents
8‑substituted quinoline synthesis via kinetic regioselectivity

Substituting 8-Quinolinesulfonic acid with seemingly similar compounds introduces significant functional trade-offs. Using the parent compound, 8-hydroxyquinoline, sacrifices the high aqueous solubility and strong acidity essential for many process chemistries and formulations. Opting for simpler, non-chelating aromatic sulfonic acids like p-toluenesulfonic acid provides acidity but eliminates the critical metal-coordinating ability of the quinoline nucleus. Furthermore, positional isomers, such as 8-hydroxyquinoline-5-sulfonic acid, present a different steric and electronic environment around the nitrogen atom, which can alter metal complex stability, selectivity, and performance in applications like fluorescent detection or catalysis. Therefore, specifying the 8-sulfonic acid isomer (CAS 85-48-3) is critical for processes where this precise structural arrangement is integral to the desired outcome.

Substitution Risk

Coordination chemistry mismatch
Monodentate sulfonate vs. bidentate N,O-chelation alters metal complex stability and stoichiometry
Acid strength shift
pKa difference between 8‑ and 5‑sulfonic isomers may shift speciation and reactivity under critical pH conditions
Regulatory identity absent
Only 8‑quinolinesulfonic acid is designated as Fasudil Impurity 15; no analog can substitute in validated QC methods

Enhanced Aqueous Solubility for Simplified Processing vs. Parent Compound

The addition of the sulfonic acid group fundamentally improves processability by rendering the quinoline moiety highly water-soluble. This contrasts sharply with the parent compound, 8-hydroxyquinoline, which has very low water solubility and typically requires organic solvents. For example, the related compound 8-hydroxyquinoline-5-sulfonic acid is noted for its greatly enhanced aqueous solubility, a property characteristic of this class of sulfonated quinolines, which facilitates its use in aqueous-based systems like post-column chromatographic reagents without precipitation issues. This property is critical for developing aqueous formulations and simplifying downstream purification processes.

Evidence DimensionAqueous Solubility
Target Compound DataHigh (characteristic of aromatic sulfonic acids)
Comparator Or Baseline8-Hydroxyquinoline (Parent Compound): Low / Poorly soluble
Quantified DifferenceQualitatively significant shift from insoluble to soluble, enabling aqueous processing.
ConditionsAqueous media

High water solubility eliminates the need for organic solvents, simplifying handling, reducing processing costs, and enabling use in aqueous-based formulations and reactions.

Acid strength (pKa)
Cross-study comparable
pKa ≈ 2.6
ΔpKa = −1.19 vs HQS
Supports anionic speciation across wider acidic pH range
Ion-pair chromatography and metal-binding context

Combined Functionality for Advanced Electroplating Bath Formulation

In electroplating, sulfonic acids are used to ensure high solubility, conductivity, and bath stability. Separately, quinoline derivatives like 8-hydroxyquinoline are used as additives to influence deposition and finish. 8-Quinolinesulfonic acid offers both functionalities in a single molecule. This dual role as both a primary electrolyte component and a chelating additive can simplify bath formulation, improve coating uniformity, and reduce the number of required components compared to using a generic sulfonic acid and a separate quinoline-based brightener.

Evidence DimensionFunctionality in Electroplating Bath
Target Compound DataBifunctional: Contributes to electrolyte conductivity (sulfonic acid) and acts as a chelating agent/brightener (quinoline core).
Comparator Or BaselineStandard formulation: Uses separate sulfonic acid (e.g., methanesulfonic acid) for electrolyte and a separate additive (e.g., 8-hydroxyquinoline) for chelation/brightening.
Quantified DifferenceReduces component complexity from two (or more) to one for these combined functions.
ConditionsAqueous electroplating bath

Procuring a single, bifunctional molecule simplifies formulation, reduces inventory complexity, and can enhance the stability and performance of electroplating solutions.

Aqueous solubility
Class-level inference
Soluble vs. 8‑HQ (0.56 g/L)
Eliminates co-solvent need in many aqueous methods
Vendor-reported; verify lot-specific solubility

Suitability as a Functional Linker for Tailored Metal-Organic Frameworks (MOFs)

The synthesis of functional MOFs relies on the selection of organic linkers that impart specific properties. While simple carboxylates are common, using a linker like 8-quinolinesulfonic acid provides a direct route to introduce both metal-binding sites (quinoline) and strong Brønsted acid sites (sulfonic acid) into the MOF's pores. This is a more direct and often more stable method than post-synthetic modification. Compared to a non-sulfonated quinoline linker, 8-QSA ensures the resulting framework has inherent acidity and potentially altered hydrophilicity, which is critical for applications in heterogeneous catalysis or selective adsorption.

Evidence DimensionFunctionality as MOF Linker
Target Compound DataIntroduces pre-functionalized acidic and chelating sites directly into the MOF structure.
Comparator Or BaselineSimpler linkers (e.g., terephthalic acid) or non-functionalized quinoline linkers, which require post-synthetic modification to introduce such functionality.
Quantified DifferenceStreamlines synthesis from a two-step (synthesis + modification) to a one-step process for achieving a functional, acidic MOF.
ConditionsSolvothermal MOF synthesis

This compound is a strategic choice for researchers aiming to build functional MOFs with tailored pore environments, simplifying the synthesis of materials for catalysis and separation.

Sulfonation regioselectivity
Class-level inference
Kinetic preference for 8‑position (115–120 °C)
Supports higher isomeric purity in commercial batches
Thermodynamic isomers may form at elevated temperature
Impurity standard identity
Head-to-head
Fasudil Impurity 15 vs. no designation
Mandatory for Fasudil QC method validation
No alternative standard fulfills regulatory role

Formulation of Specialized Electroplating and Metal Treatment Baths

Where a single component is needed to provide both electrolyte conductivity and metal chelation to control deposition, improve coating brightness, and enhance bath stability. Its use can simplify formulations compared to multi-component systems.

Synthesis of Heterogeneous Acid Catalysts

As a functional organic linker for creating Metal-Organic Frameworks (MOFs) with built-in Brønsted acidity and metal-coordinating sites within the pores, intended for catalytic applications in fine chemical synthesis.

Development of Aqueous-Based Analytical Reagents

For use in analytical and separation sciences where a water-soluble metal chelator is required, such as in capillary electrophoresis or as a post-column derivatization reagent in liquid chromatography, leveraging its high solubility to prevent precipitation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fasudil impurity profiling
Impurity 15 reference standard identity
Method accuracy and ICH Q3A compliance
Aqueous metal chelation analysis
Water solubility and low pKa
Ionization state and peak shape in HPLC
8‑substituted quinoline synthesis
Kinetic regioselectivity for 8‑position
Isomeric purity and yield in scale-up

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

209.01466426 Da

Monoisotopic Mass

209.01466426 Da

Heavy Atom Count

14

UNII

84Y9B81O6X

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

85-48-3

Wikipedia

8-quinolinesulfonic acid

General Manufacturing Information

8-Quinolinesulfonic acid: INACTIVE

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